molecular formula C8H18N2O B13627189 (R)-(4-Isopropylmorpholin-3-yl)methanamine

(R)-(4-Isopropylmorpholin-3-yl)methanamine

Cat. No.: B13627189
M. Wt: 158.24 g/mol
InChI Key: KROCSKQKARPGIY-MRVPVSSYSA-N
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Description

®-(4-Isopropylmorpholin-3-yl)methanamine is a chiral amine compound that features a morpholine ring substituted with an isopropyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Isopropylmorpholin-3-yl)methanamine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Attachment of the Methanamine Group:

Industrial Production Methods

In industrial settings, the production of ®-(4-Isopropylmorpholin-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-(4-Isopropylmorpholin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry

®-(4-Isopropylmorpholin-3-yl)methanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.

Biology

In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, ®-(4-Isopropylmorpholin-3-yl)methanamine is used in the production of specialty chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-(4-Isopropylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter systems or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-(4-Isopropylmorpholin-3-yl)methanamine: The enantiomer of the compound, which may have different biological activities.

    Morpholine: A simpler analog without the isopropyl and methanamine groups.

    ®-3-Morpholinylmethanamine: A similar compound lacking the isopropyl group.

Uniqueness

®-(4-Isopropylmorpholin-3-yl)methanamine is unique due to its chiral nature and the presence of both the isopropyl and methanamine groups, which confer specific chemical and biological properties that are not observed in its simpler analogs.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

[(3R)-4-propan-2-ylmorpholin-3-yl]methanamine

InChI

InChI=1S/C8H18N2O/c1-7(2)10-3-4-11-6-8(10)5-9/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1

InChI Key

KROCSKQKARPGIY-MRVPVSSYSA-N

Isomeric SMILES

CC(C)N1CCOC[C@H]1CN

Canonical SMILES

CC(C)N1CCOCC1CN

Origin of Product

United States

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